REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Li].[P:7](Cl)([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])=[O:8]>C1COCC1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[P:7]([O:12][CH2:13][CH3:14])(=[O:8])[O:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)[Li]
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extraction and chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)P(OCC)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |